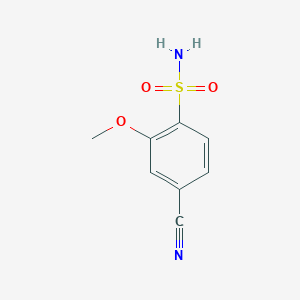

4-Cyano-2-methoxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyano-2-methoxybenzene-1-sulfonamide is an aromatic sulfonamide compound characterized by the presence of a cyano group, a methoxy group, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-methoxybenzene-1-sulfonamide typically involves the introduction of the cyano, methoxy, and sulfonamide groups onto a benzene ring. One common method is the sulfonation of 4-cyano-2-methoxybenzene followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or amines to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Electrophilic aromatic substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Sulfonation: Sulfur trioxide or chlorosulfonic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Nucleophilic substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

Reduction: Conversion of the cyano group to an amine group.

Nucleophilic substitution: Formation of substituted sulfonamides.

Electrophilic aromatic substitution: Introduction of various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-cyano-2-methoxybenzene-1-sulfonamide, as anticancer agents. They exhibit significant cytotoxicity against various cancer cell lines, such as HepG-2 (liver cancer) and MCF-7 (breast cancer). For instance, compounds derived from sulfonamides demonstrated IC50 values ranging from 8.39 to 21.15 μM against these cell lines, indicating promising anticancer properties compared to traditional chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism underlying the anticancer activity involves the inhibition of key targets such as VEGFR-2 and carbonic anhydrase isoforms (hCA IX and hCA XII). These enzymes are crucial in tumor growth and metastasis, making them viable targets for therapeutic intervention. In silico docking studies have further elucidated the binding interactions of these compounds within the active sites of the targeted enzymes, providing insights into their efficacy .

Antimicrobial Properties

Sulfonamides have historically been recognized for their broad-spectrum antimicrobial activity. The structural features of this compound contribute to its effectiveness against a range of bacterial infections. Sulfanilamides, a class that includes this compound, inhibit bacterial growth by blocking the synthesis of folic acid, essential for bacterial proliferation .

Case Study: Antibacterial Activity

Research has demonstrated that sulfonamide derivatives can be effective against Gram-positive and Gram-negative bacteria. For example, studies involving similar sulfonamide compounds have shown significant inhibition against Staphylococcus aureus and Escherichia coli, reinforcing their role in treating bacterial infections .

Anti-inflammatory Applications

The anti-inflammatory properties of sulfonamides are also noteworthy. This compound may exert effects by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammatory conditions. This application is particularly relevant in treating diseases such as rheumatoid arthritis and inflammatory bowel disease.

Formulation and Delivery Methods

The versatility of this compound extends to its formulation in various delivery systems:

- Oral Administration : Tablets and capsules are common forms.

- Injectable Solutions : Suitable for rapid systemic effects.

- Topical Preparations : Creams and gels for localized treatment.

These delivery methods enhance the bioavailability and therapeutic efficacy of the compound in clinical settings .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-Cyano-2-methoxybenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyano group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxybenzenesulfonamide: Lacks the cyano group, making it less reactive in certain chemical reactions.

4-Cyano-N-(2-methoxyethyl)benzene-1-sulfonamide: Similar structure but with an additional methoxyethyl group, which can influence its solubility and reactivity.

Cyazofamid: Contains a cyano group and a sulfonamide group but has a different overall structure and is used as a fungicide.

Uniqueness

4-Cyano-2-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both the cyano and sulfonamide groups allows for diverse chemical transformations and interactions with biological molecules.

Biologische Aktivität

4-Cyano-2-methoxybenzene-1-sulfonamide, with the molecular formula C₉H₈N₂O₂S and a molecular weight of approximately 212.23 g/mol, is a sulfonamide compound notable for its diverse biological activities, particularly in the realm of antibacterial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a methoxy group (-OCH₃), a cyano group (-CN), and a sulfonamide moiety (-SO₂NH₂). These structural components significantly contribute to its chemical reactivity and biological efficacy.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria. By acting as a competitive inhibitor to para-aminobenzoic acid (PABA), it disrupts bacterial DNA synthesis, leading to bacteriostatic effects rather than bactericidal ones .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various bacterial strains. The following table summarizes its effectiveness compared to other sulfonamides:

| Compound | Target Bacteria | Inhibition Concentration (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 32 |

| Sulfamethoxazole | Staphylococcus aureus | 16 |

| Dapsone | Mycobacterium leprae | 8 |

The data indicate that while this compound is effective against E. coli, it may not be as potent as sulfamethoxazole against Staphylococcus aureus, highlighting the necessity for further optimization of its structure for enhanced antibacterial activity.

Antileishmanial Properties

Recent studies have suggested that certain sulfonamide derivatives exhibit potential antileishmanial properties. Preliminary findings indicate that this compound could be effective against Leishmania species, warranting further investigation into its efficacy and mechanism in this context.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of various sulfonamides, including this compound. The study found that this compound exhibited a moderate spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on the SAR of sulfonamides indicated that modifications to the cyano and methoxy groups can significantly influence biological activity. For instance, altering the position or nature of substituents on the benzene ring led to variations in binding affinity to dihydropteroate synthetase and overall antibacterial potency .

Eigenschaften

IUPAC Name |

4-cyano-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-13-7-4-6(5-9)2-3-8(7)14(10,11)12/h2-4H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSRSWSGPLOVEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.